Cyclododecene

Description

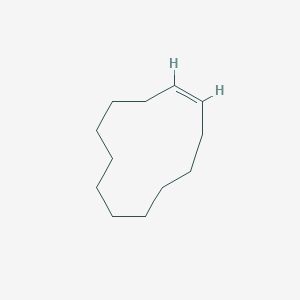

Structure

3D Structure

Properties

CAS No. |

1129-89-1 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

cyclododecene |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |

InChI Key |

HYPABJGVBDSCIT-UPHRSURJSA-N |

SMILES |

C1CCCCCC=CCCCC1 |

Isomeric SMILES |

C1CCCCC/C=C\CCCC1 |

Canonical SMILES |

C1CCCCCC=CCCCC1 |

Other CAS No. |

1501-82-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of Cyclododecene (B75492)

Abstract

This compound, a cyclic alkene with the chemical formula C₁₂H₂₂, is a significant chemical intermediate in various industrial syntheses, notably in the production of polymers like Nylon-12, as well as polyesters and synthetic lubricants.[1] Its twelve-carbon ring structure, featuring a single double bond, exists primarily as two geometric isomers: cis (Z) and trans (E). The properties and reactivity of this compound are dictated by the configuration of this double bond. This document provides a comprehensive overview of the chemical structure, core physical and chemical properties, key experimental protocols for its synthesis and analysis, and relevant reaction pathways. All quantitative data is summarized for clear comparison, and logical workflows are visualized.

Structure and Isomerism

This compound is a cycloalkene characterized by a 12-membered carbon ring. The presence of one double bond within this ring gives rise to geometric isomerism, resulting in two distinct forms:

-

(Z)-Cyclododecene (cis-Cyclododecene): In this isomer, the carbon chains on either side of the double bond are on the same side.

-

(E)-Cyclododecene (trans-Cyclododecene): In this isomer, the carbon chains are on opposite sides of the double bond. The trans isomer is generally more strained than the cis isomer in medium-sized rings.

Commercially available this compound is often supplied as a mixture of cis and trans isomers.[2][3] The specific ratio can influence the physical properties and reactivity of the material, with one common mixture containing approximately 70% of the trans isomer.[3]

Physical and Chemical Properties

This compound is a colorless liquid with a mild odor, and it is insoluble in water but soluble in nonpolar organic solvents.[1][4][5] Its chemical reactivity is centered around the carbon-carbon double bond, making it susceptible to various addition reactions such as hydrogenation, halogenation, and epoxidation.[3] The strain associated with the trans isomer can make it more reactive in certain cycloaddition reactions compared to the cis isomer.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative properties for the cis and trans isomers of this compound, as well as for the commonly available mixture.

| Property | (Z)-cis-Cyclododecene | (E)-trans-Cyclododecene | Mixture of cis/trans |

| CAS Number | 1129-89-1[6][7] | 1486-75-5[8] | 1501-82-2[2][4] |

| Molecular Formula | C₁₂H₂₂[6] | C₁₂H₂₂[8] | C₁₂H₂₂[2] |

| Molecular Weight | 166.30 g/mol [6] | 166.30 g/mol [9] | 166.30 g/mol [2] |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid[4][10] |

| Boiling Point | 238.1 °C @ 760 mmHg[11] | ~193 °C[12] | 232-245 °C (lit.)[2][5][13] |

| Melting Point | - | - | -9 °C[13] |

| Density | 0.877 g/mL[14] | 0.867 g/mL @ 20°C[15] | 0.863-0.870 g/mL[2][13] |

| Refractive Index (n20/D) | 1.485[14] | 1.484[15] | 1.484 (lit.)[2] |

| Flash Point | 93.9 °C[11] | - | 94 °C (201.2 °F)[2] |

Experimental Protocols

Synthesis: Partial Hydrogenation of 1,5,9-Cyclododecatriene (B1592173)

The primary industrial route to this compound involves the selective partial hydrogenation of 1,5,9-cyclododecatriene (CDT), which is readily available from the trimerization of butadiene.[16][17] The goal is to add one mole of hydrogen across one of the three double bonds of CDT without further reduction to cyclododecane.

Methodology:

-

Catalyst Preparation: A supported metal catalyst, such as palladium on charcoal (Pd/C) or a specific nickel-based catalyst, is typically used.[18]

-

Reaction Setup: A high-pressure reactor (autoclave) equipped with a stirrer is charged with 1,5,9-cyclododecatriene and the catalyst. A gas-induced hollow stirrer may be used to improve gas-liquid mass transfer.[19]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is heated to a specific temperature (e.g., 140-350 °C) and pressure while stirring vigorously.[17]

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to track the consumption of CDT and the formation of this compound, while minimizing the formation of the over-reduction product, cyclododecane.[18]

-

Work-up: Once the desired conversion is achieved, the reaction is stopped, cooled, and depressurized. The catalyst is removed by filtration.

-

Purification: The resulting crude product, a mixture of this compound isomers, unreacted dienes, and some cyclododecane, is purified by fractional distillation to yield this compound of the desired purity.[18]

References

- 1. Cyclododecane - Wikipedia [en.wikipedia.org]

- 2. This compound, mixture of cis and trans 96 1501-82-2 [sigmaaldrich.com]

- 3. CAS 1501-82-2: this compound, ca 70% trans isomer [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1501-82-2 [chemicalbook.com]

- 6. This compound, (Z)- [webbook.nist.gov]

- 7. This compound | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. This compound, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labproinc.com [labproinc.com]

- 11. Page loading... [guidechem.com]

- 12. trans-cyclodecene [stenutz.eu]

- 13. Cas 3618-12-0,this compound | lookchem [lookchem.com]

- 14. cis-cyclodecene [stenutz.eu]

- 15. 反式-环癸烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 18. orgsyn.org [orgsyn.org]

- 19. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Relative Stability of cis- and trans-Cyclododecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclododecene isomers. A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in organic synthesis, materials science, and drug development, where conformational control can significantly impact reaction outcomes, material properties, and biological activity. This document outlines the experimental and computational evidence that defines the stability relationship between these two isomers.

Executive Summary

In the realm of cycloalkenes, the relative stability of cis and trans isomers is highly dependent on ring size. For small to medium-sized rings (up to 11 carbon atoms), the cis isomer is generally more stable due to the significant ring strain introduced by the geometry of a trans double bond. However, as the ring becomes larger and more flexible, this trend reverses. In the case of cyclododecene (B75492), a 12-membered ring, the energetic differences between the cis and trans isomers are subtle, with the trans isomer exhibiting slightly greater stability under equilibrium conditions at elevated temperatures, while calorimetric data at room temperature suggests the cis isomer is enthalpically favored. This guide will delve into the quantitative data and experimental protocols that elucidate this relationship.

Quantitative Thermodynamic Data

The relative stabilities of cis- and trans-cyclododecene have been determined through two primary experimental techniques: heat of hydrogenation and chemical equilibration. The data from these experiments provide quantitative measures of the enthalpy and Gibbs free energy differences between the isomers.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when an unsaturated compound is catalytically hydrogenated to its corresponding saturated alkane. A more stable alkene will release less heat upon hydrogenation. The hydrogenation of both cis- and trans-cyclododecene yields the same product, cyclododecane, allowing for a direct comparison of their relative enthalpies.

| Isomer | Heat of Hydrogenation (kcal/mol) at 25°C | Relative Enthalpic Stability |

| cis-Cyclododecene | -20.67 ± 0.08[1] | More Stable |

| trans-Cyclododecene | -24.01 ± 0.09[1] | Less Stable |

Table 1: Heats of Hydrogenation for cis- and trans-Cyclododecene.

The data clearly indicates that cis-cyclododecene has a less exothermic heat of hydrogenation, meaning it is approximately 3.34 kcal/mol more stable in terms of enthalpy than trans-cyclododecene at 25°C.[1]

Isomerization Equilibration

The relative Gibbs free energy of the isomers can be determined by allowing them to interconvert under catalytic conditions until equilibrium is reached. The equilibrium constant (Keq) is then used to calculate the standard Gibbs free energy change (ΔG°) for the isomerization.

| Temperature (°C) | Solvent | Equilibrium Ratio (cis/trans) | ΔG° (kcal/mol) at 100.4°C | Relative Gibbs Free Energy Stability |

| 100.4 | Acetic Acid | 0.517[1] | +0.46 | trans-Cyclododecene is slightly more stable |

Table 2: Isomerization Equilibrium Data for this compound.

At 100.4°C, the equilibrium favors the trans isomer, indicating that it is slightly more stable under these conditions in terms of Gibbs free energy.[1] The apparent discrepancy between the heat of hydrogenation data and the equilibration data can be attributed to the influence of entropy (ΔS°) at higher temperatures, as ΔG° = ΔH° - TΔS°. The greater conformational flexibility of the trans isomer may lead to a more favorable entropy of isomerization at elevated temperatures.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the relative stabilities of this compound isomers.

Catalytic Hydrogenation via Calorimetry

This method measures the heat released during the catalytic hydrogenation of each isomer to quantify their relative enthalpies.

Objective: To determine the enthalpy of hydrogenation for cis- and trans-cyclododecene.

Materials:

-

cis-Cyclododecene

-

trans-Cyclododecene

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Platinum oxide (PtO₂), Palladium on carbon (Pd/C))

-

Solvent (e.g., Acetic acid, Ethanol)

-

Calorimeter

Procedure:

-

A precise, known amount of the alkene isomer is dissolved in the solvent within a reaction vessel of a calorimeter.

-

A catalytic amount of the hydrogenation catalyst is added to the solution.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A known, excess amount of hydrogen gas is introduced into the reaction vessel, and the hydrogenation reaction is initiated.

-

The temperature of the system is monitored and recorded as the exothermic reaction proceeds until it reaches a maximum and then returns to a stable final temperature.

-

The heat capacity of the calorimeter and its contents is determined through a separate calibration experiment.

-

The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the system, and the moles of the alkene hydrogenated.

-

The procedure is repeated for the other isomer under identical conditions.

-

The calculated heats of hydrogenation are compared. The isomer with the less negative (less exothermic) value is the more stable isomer.

Acid-Catalyzed Isomerization

This protocol establishes an equilibrium between the cis and trans isomers to determine their relative Gibbs free energy.

Objective: To determine the equilibrium constant (Keq) for the interconversion of cis- and trans-cyclododecene.

Materials:

-

A mixture of cis- and trans-cyclododecene (or a pure isomer)

-

Solvent (e.g., Acetic acid)

-

Acid catalyst (e.g., p-Toluenesulfonic acid)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Gas chromatograph (GC) for analysis

Procedure:

-

A solution of the this compound isomer(s) in the chosen solvent is prepared in a reaction vessel.

-

The acid catalyst is added to the solution.

-

The reaction mixture is heated to a constant, controlled temperature under an inert atmosphere to initiate isomerization.

-

Aliquots of the reaction mixture are taken at regular intervals.

-

The reaction in the aliquots is quenched (e.g., by neutralization of the acid) to stop the isomerization.

-

The relative concentrations of the cis and trans isomers in each aliquot are determined using gas chromatography.

-

The process is continued until the ratio of cis to trans isomers remains constant over several consecutive measurements, indicating that equilibrium has been reached.

-

The equilibrium constant (Keq = [trans]/[cis]) is calculated from the final, stable isomer ratio.

-

The standard Gibbs free energy change for the isomerization is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

Computational Analysis

In addition to experimental methods, computational chemistry provides valuable insights into the stability of this compound isomers. Molecular mechanics and quantum mechanics (ab initio and density functional theory - DFT) calculations can be used to determine the optimized geometries and relative energies of the different conformations of each isomer.

These calculations typically involve:

-

Conformational Search: Identifying all low-energy conformations for both cis- and trans-cyclododecene.

-

Geometry Optimization: Calculating the lowest energy geometry for each conformation.

-

Energy Calculation: Determining the single-point energy of each optimized conformation using a high level of theory.

-

Thermodynamic Corrections: Calculating vibrational frequencies to obtain zero-point vibrational energies, thermal energies, and entropies to determine the relative Gibbs free energies at different temperatures.

Computational studies can corroborate experimental findings and provide a deeper understanding of the structural factors, such as ring strain and transannular interactions, that govern the relative stabilities of the isomers.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Relative enthalpy levels of this compound isomers.

References

An In-depth Technical Guide to the Synthesis of Cyclododecene from 1,5,9-Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclododecene (B75492) (CDE) from 1,5,9-cyclododecatriene (B1592173) (CDT), a critical transformation in the production of various industrial polymers and fine chemicals. The primary and most industrially relevant method for this conversion is the selective partial hydrogenation of CDT. This process aims to reduce two of the three double bonds in the CDT molecule to yield the desired monoene, CDE, while minimizing the formation of the fully saturated cyclododecane (B45066) (CDA) and the intermediate cyclododecadiene (CDD). The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction conditions employed.

This guide details the core aspects of this synthesis, including reaction pathways, experimental protocols for various catalytic systems, and a summary of quantitative data to aid in catalyst selection and process optimization.

Core Reaction Pathway

The synthesis of this compound from 1,5,9-cyclododecatriene is a sequential hydrogenation process. The reaction proceeds through the intermediate cyclododecadiene. The key to a successful synthesis is the selective termination of the hydrogenation after the formation of this compound, preventing further reduction to cyclododecane.

Catalytic Systems and Performance

A variety of transition metal catalysts have been investigated for the selective hydrogenation of CDT. The most prominent among these are based on ruthenium, nickel, and palladium. The choice of catalyst and support significantly influences the conversion, selectivity, and overall yield of this compound.

Data Summary

The following tables summarize the performance of different catalytic systems under various reaction conditions as reported in the literature.

Table 1: Ruthenium-Based Catalysts

| Catalyst System | Temperature (°C) | Pressure (psig H₂) | Solvent | CDT Conversion (%) | CDE Selectivity (%) | CDD Selectivity (%) | CDA Selectivity (%) | Reference |

| (Ph₃P)₂(CO)₂RuCl₂ | 125-160 | 100-200 | Not Specified | >99 | 98.5 | 1.0 | 0.5 | [Patent] |

Table 2: Nickel-Based Catalysts

| Catalyst System | Temperature (°C) | Pressure (MPa H₂) | Solvent | Substrate | Product Yield (%) | Reference |

| Raney Nickel | 100 | 3.0-3.5 | Ethanol (B145695) | Epoxycyclododecadiene | 92.3 (as Cyclododecanol) | [1][2] |

| Ni/Al₂O₃ | 130 | 0.7 | Not Specified | Unsaturated Compounds | High | [1] |

Table 3: Palladium-Based Catalysts

| Catalyst System | Temperature (°C) | Pressure (atm H₂) | Solvent | CDE Selectivity (%) | Reference |

| Pd/Al₂O₃ | up to 140 | up to 12 | Not Specified | up to 55 | [Patent] |

| Pd/Al₂O₃ | 120 | 1 | Not Specified | 93 (from CDD/CDT mixture) | [Patent] |

| Pd/C | 70-220 | 10 | Not Specified | (Yields Cyclododecane) | [Patent] |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using different catalytic systems. These protocols are synthesized from various literature sources and represent typical laboratory-scale procedures.

General Experimental Workflow

The overall workflow for the synthesis of this compound via hydrogenation is depicted below. This involves reactor setup, reaction execution under controlled conditions, and subsequent product isolation and purification.

Protocol 1: Hydrogenation using a Ruthenium-Based Catalyst

This protocol is based on the use of a homogeneous ruthenium complex, which has demonstrated high selectivity for this compound.

Materials:

-

1,5,9-Cyclododecatriene (CDT)

-

Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) [(Ph₃P)₂(CO)₂RuCl₂]

-

Suitable solvent (e.g., toluene, hexane)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor:

-

Add 1,5,9-cyclododecatriene and the solvent to the autoclave.

-

Add the (Ph₃P)₂(CO)₂RuCl₂ catalyst. The catalyst loading is typically in the range of 0.01 to 0.1 mol% relative to the substrate.

-

-

Inerting the System: Seal the autoclave and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

-

Pressurization and Heating:

-

Pressurize the autoclave with hydrogen gas to an initial pressure of 100-200 psig.

-

Begin stirring and heat the reactor to the desired temperature, typically between 125 °C and 160 °C.

-

-

Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Product Isolation:

-

Open the autoclave and filter the reaction mixture to remove the catalyst (if it has precipitated).

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted CDT, CDD, and CDA.

-

-

Analysis: Analyze the product fractions by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.

Protocol 2: Hydrogenation using a Raney Nickel Catalyst

This protocol describes a heterogeneous catalysis approach using Raney Nickel, a common and cost-effective hydrogenation catalyst.[1][2]

Materials:

-

1,5,9-Cyclododecatriene (CDT)

-

Raney Nickel (activated, in a slurry)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave

-

Hydrogen gas

-

Inert gas

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor:

-

In a separate flask, weigh the desired amount of 1,5,9-cyclododecatriene and dissolve it in ethanol.

-

Carefully add the Raney Nickel slurry to the autoclave. The amount of catalyst can vary, but a typical loading is 5-10% by weight relative to the substrate.

-

Transfer the CDT/ethanol solution to the autoclave.

-

-

Inerting the System: Seal the autoclave and purge with an inert gas.

-

Pressurization and Heating:

-

Pressurize the reactor with hydrogen to 3.0-3.5 MPa.

-

Begin stirring and heat the reactor to 100 °C.

-

-

Reaction: Maintain the reaction conditions for approximately 8 hours.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation:

-

Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.

-

Remove the solvent by distillation.

-

Purify the crude product by fractional distillation under reduced pressure.

-

-

Analysis: Analyze the product by GC or GC-MS.

Protocol 3: Hydrogenation using a Supported Palladium Catalyst

This protocol outlines the use of a palladium on carbon (Pd/C) catalyst, another widely used heterogeneous hydrogenation catalyst.

Materials:

-

1,5,9-Cyclododecatriene (CDT)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (anhydrous)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

Reactor Preparation: Ensure the hydrogenation apparatus is clean and dry. Place a magnetic stir bar in the reactor vessel.

-

Charging the Reactor:

-

In the reactor vessel, combine 1,5,9-cyclododecatriene (1.0 eq) and 10% Pd/C (typically 1-5 mol% Pd).

-

Add anhydrous ethanol to dissolve the substrate.

-

-

Inerting the System: Seal the reactor and purge with nitrogen gas for 5-10 minutes to remove air.

-

Pressurization and Heating:

-

Introduce hydrogen gas and pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-80 °C).

-

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

-

Work-up:

-

Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

-

-

Purification and Analysis: Purify the product by fractional distillation and analyze by GC or GC-MS.

Mechanistic Considerations

The selective hydrogenation of cyclododecatriene on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism. The key steps involve:

-

Adsorption: Both hydrogen and the cyclododecatriene molecule adsorb onto the surface of the metal catalyst.

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed CDT molecule undergoes stepwise addition of hydrogen atoms to one of its double bonds, forming a half-hydrogenated intermediate that is also bound to the surface. The addition of a second hydrogen atom completes the saturation of one double bond.

-

Desorption: The resulting cyclododecadiene molecule can either desorb from the surface or remain adsorbed to undergo further hydrogenation to this compound and subsequently to cyclododecane.

The selectivity for this compound is a complex interplay of the relative rates of adsorption, hydrogenation, and desorption of the different species (CDT, CDD, and CDE). Catalysts with high selectivity for CDE are those that promote the desorption of CDE from the catalyst surface before it can be further hydrogenated to CDA. Steric hindrance around the remaining double bond in the CDE molecule can also play a role in reducing its rate of re-adsorption and subsequent hydrogenation.

Conclusion

The synthesis of this compound from 1,5,9-cyclododecatriene is a well-established process, with selective hydrogenation being the most viable industrial method. The choice of catalyst—be it a homogeneous ruthenium complex or a heterogeneous nickel or palladium catalyst—is critical in determining the yield and selectivity of the desired product. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the fields of chemical synthesis and drug development. Further optimization of reaction conditions and catalyst design remains an active area of research to improve the efficiency and sustainability of this important chemical transformation.

References

Spectroscopic Analysis of Cyclododecene: A Technical Guide

Introduction

Cyclododecene (B75492), a 12-carbon cycloalkene, is a significant intermediate in the production of various polymers and specialty chemicals. It exists as two primary geometric isomers, (E)-cyclododecene (trans) and (Z)-cyclododecene (cis), each conferring distinct physical and chemical properties to the parent molecule and subsequent products. Accurate and efficient characterization of these isomers is paramount for quality control, reaction monitoring, and the development of novel materials. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical methodologies and spectral data associated with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in distinguishing between the (E) and (Z) isomers and elucidating the conformational dynamics of the large ring system.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the olefinic protons and the aliphatic methylene (B1212753) protons. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for differentiating between the (E) and (Z) isomers.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts of the olefinic carbons are key indicators of the double bond geometry.

Summary of NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Z)-Cyclododecene | Olefinic (-CH=CH-) | ~5.34 | t | ~5.0 |

| Allylic (-CH₂-CH=) | ~2.05 | m | ||

| Aliphatic (-CH₂-) | ~1.3-1.5 | m | ||

| (E)-Cyclododecene | Olefinic (-CH=CH-) | ~5.27 | t | ~10.0 |

| Allylic (-CH₂-CH=) | ~2.10 | m | ||

| Aliphatic (-CH₂-) | ~1.2-1.4 | m |

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| (Z)-Cyclododecene | Olefinic (-CH=CH-) | ~130.5 |

| Allylic (-CH₂-CH=) | ~29.8 | |

| Aliphatic (-CH₂-) | ~24.5, 24.2, 23.5, 22.8 | |

| (E)-Cyclododecene | Olefinic (-CH=CH-) | ~131.0 |

| Allylic (-CH₂-CH=) | ~33.5 | |

| Aliphatic (-CH₂-) | ~25.0, 24.8, 24.0, 22.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the carbon-carbon double bond and for distinguishing between the (E) and (Z) isomers based on the out-of-plane C-H bending vibrations.

Key IR Absorption Bands

The IR spectrum of this compound shows characteristic absorptions for C-H stretching and bending vibrations, as well as the C=C stretching vibration. The most diagnostic band for differentiating the isomers is the C-H out-of-plane bend.

Summary of IR Data

The table below summarizes the characteristic IR absorption bands for (E)- and (Z)-cyclododecene.

Table 3: Characteristic IR Absorption Bands for this compound Isomers

| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| (Z)-Cyclododecene | =C-H Stretch | ~3020 | Medium |

| C-H Stretch (aliphatic) | 2850-2930 | Strong | |

| C=C Stretch | ~1650 | Weak-Medium | |

| C-H Scissoring (aliphatic) | ~1450 | Medium | |

| =C-H Bend (out-of-plane) | ~720 | Strong | |

| (E)-Cyclododecene | =C-H Stretch | ~3020 | Medium |

| C-H Stretch (aliphatic) | 2850-2930 | Strong | |

| C=C Stretch | ~1655 | Weak | |

| C-H Scissoring (aliphatic) | ~1450 | Medium | |

| =C-H Bend (out-of-plane) | ~970 | Strong |

Experimental Protocols

The following sections provide detailed methodologies for the NMR and IR spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Often, the residual proton signal of the deuterated solvent is sufficient for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

3.1.2. Data Acquisition

-

Instrument Setup: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Parameter Setup (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 8-16 for a standard sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

-

Parameter Setup (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

Set the number of scans to achieve adequate signal-to-noise (e.g., 128-1024 scans, depending on concentration).

-

Use a proton-decoupled pulse sequence.

-

-

Acquisition: Start the data acquisition.

3.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard or the solvent residual peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

3.2.1. Sample Preparation

-

This compound is a liquid at room temperature and can be analyzed neat (without dilution).

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a soft, lint-free cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.

3.2.2. Data Acquisition

-

Background Spectrum: With the clean, dry ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Pressure Application: If using a pressure clamp, lower the clamp to ensure good contact between the liquid sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

3.2.3. Data Processing and Analysis

-

Data Output: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Peak Identification: Identify the wavenumbers of the major absorption bands.

-

Interpretation: Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound and determine the isomeric composition.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for NMR and IR analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Caption: Workflow for IR Spectroscopic Analysis of this compound using ATR.

cyclododecene CAS number and safety data sheet

An In-depth Technical Guide to Cyclododecene (B75492) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a significant macrocyclic olefin. The document details its chemical identity, safety information, physical and chemical properties, synthesis, and key chemical reactions. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate or in materials science applications.

Chemical Identity and Safety Information

This compound is a 12-carbon cyclic alkene. It exists as a mixture of cis-(Z) and trans-(E) isomers, with the trans-isomer often being the major component in commercial grades.

CAS Numbers:

-

(E)-Cyclododecene (trans): 1486-75-5

-

(Z)-Cyclododecene (cis): 1129-89-1

Safety Data Sheet Summary

A comprehensive review of available Safety Data Sheets (SDS) indicates that this compound is a colorless liquid with a mild, sweet odor.[1] While it is considered to have low toxicity, proper safety precautions should always be observed in a laboratory setting.

Key Safety Information:

-

Hazards: May cause skin irritation.[2] It is a combustible liquid.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[1] Keep container tightly closed.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Inhalation: If inhaled, move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₂ |

| Molecular Weight | 166.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 242-245 °C |

| Melting Point | -9 °C |

| Density | 0.870 g/mL at 20 °C |

| Flash Point | 94 °C (201 °F) |

| Water Solubility | Insoluble |

| Solubility | Soluble in alcohol |

| Vapor Pressure | 0.098 hPa at 20°C |

Synthesis of this compound

The primary industrial route to this compound is the partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT), which is synthesized from the cyclotrimerization of butadiene.

Caption: Synthesis pathway of this compound from Butadiene.

Key Reactions and Applications

This compound is a versatile intermediate, primarily utilized in polymer chemistry and the synthesis of other valuable compounds.

Ring-Opening Metathesis Polymerization (ROMP)

This compound can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polydodecenamer, a polymer with applications as an additive to elastomers. This reaction is typically catalyzed by transition-metal alkylidene complexes.

Caption: ROMP of this compound to form Polydodecenamer.

Synthesis of Laurolactam (B145868)

A significant industrial application of this compound is its conversion to laurolactam, the monomer for Nylon-12. This multi-step synthesis highlights the utility of this compound as a precursor to valuable polyamides. A one-pot synthesis from this compound has been developed, improving the efficiency of this process.[3]

Caption: One-pot synthesis of Laurolactam from this compound.

Other Applications

-

Fragrance Industry: Derivatives of cyclododecane, obtained from this compound, are used in the fragrance industry. For instance, (1-ethoxyethoxy)cyclododecane is used as a perfume fixative or enhancer.[4]

-

Surfactants: this compound serves as a building block in the synthesis of various surfactants.[1]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are often specific to the desired outcome and catalyst system. Below is a general procedure for a Lewis acid-catalyzed reaction, which can be adapted for various transformations.

General Procedure for Lewis Acid-Catalyzed Reaction of this compound with an Epoxide

This procedure is based on the reaction of this compound with propylene (B89431) oxide to synthesize 2-(cyclododecyl)propan-1-al, a fragrance intermediate.

Materials:

-

This compound

-

Propylene oxide

-

Aluminum chloride (AlCl₃) - Lewis acid catalyst

-

Dichloromethane (B109758) (CH₂Cl₂) - Solvent

-

Diethyl ether

-

Ice

Procedure:

-

Suspend aluminum chloride (1.35 mol) in dichloromethane (1 L) in a suitable reaction vessel.

-

Cool the suspension to -30°C.

-

A mixture of this compound (1.2 mol) and propylene oxide (1.72 mol) is added dropwise with stirring, while maintaining the temperature at -30°C with external cooling.

-

After the addition is complete (approximately 1 hour), the reaction is quenched by pouring it into a mixture of ice (2 L) and diethyl ether (2 L).

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The resulting products can then be purified by distillation.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety standards. A thorough risk assessment should be conducted before performing any chemical reaction.

Role in Drug Development and Signaling Pathways

Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its application in drug development is not well-documented and would likely be as a structural component or intermediate in the synthesis of more complex, biologically active molecules. Its primary value to the scientific community lies in polymer science and as a versatile chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H22 | CID 637538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of laurolactam from this compound and air - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. EP1301167B1 - Use of (1-ethoxyethoxy)cyclododecane in a perfume composition as perfume fixative and/or enhancer - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Cyclododecene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of cyclododecene (B75492), a key intermediate in various industrial syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound (C₁₂H₂₂) is a cyclic alkene with a 12-membered carbon ring. It exists as a mixture of cis- and trans-isomers and is a versatile precursor in the production of polymers, such as Nylon-12, and in the synthesis of fragrances and other specialty chemicals.[1] Its non-polar nature fundamentally dictates its solubility profile, making it readily miscible with a range of organic solvents while being virtually insoluble in aqueous media.[1]

Qualitative Solubility of this compound

Extensive literature review indicates that this compound, as a non-polar hydrocarbon, exhibits high solubility in a variety of non-polar organic solvents. This includes common solvents such as ethers, hydrocarbons, and to some extent, alcohols.[1] Conversely, it is consistently reported as insoluble in water due to its inability to form hydrogen bonds.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar (Aromatic) | High |

| Diethyl Ether | Polar aprotic | High |

| Acetone | Polar aprotic | Moderate |

| Ethanol | Polar protic | Moderate to Low |

| Methanol | Polar protic | Low |

| Water | Polar protic | Insoluble |

Note: The solubility classifications in this table are predictive and based on general principles of chemical solubility. Experimental verification is necessary for precise quantitative values.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, best-practice methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established gravimetric and analytical techniques.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

-

Volumetric flasks

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is fully evaporated, re-weigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

Calculate the solubility in g/100 mL or mol/L.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the filtered sample solution by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the solubility in g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a non-polar compound like this compound.

Caption: Workflow for determining the solubility of a non-polar compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its chemical nature as a large, non-polar hydrocarbon provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This information is critical for optimizing reaction conditions, purification processes, and formulation development involving this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cyclododecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the (E)- and (Z)-isomers of cyclododecene (B75492). The information is compiled from experimental data and high-level computational chemistry studies to offer a detailed resource for researchers and professionals in chemistry and drug development.

Introduction

This compound, a twelve-carbon cycloalkene, exists as two geometric isomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans). The conformational flexibility and inherent ring strain of the twelve-membered ring, particularly in the (E)-isomer, lead to distinct thermodynamic properties that are crucial for understanding their reactivity and potential applications. This guide summarizes the key thermodynamic parameters, details the experimental methods used for their determination, and provides a visual representation of the isomerization equilibrium.

Thermodynamic Data

The thermodynamic properties of the this compound isomers are summarized in the tables below. Table 1 presents the experimentally determined thermodynamic data for the isomerization of (Z)-cyclododecene to (E)-cyclododecene. Table 2 provides the standard enthalpies of hydrogenation for both isomers. Due to the limited availability of experimental data for the standard enthalpies and Gibbs free energies of formation, values derived from high-level computational studies would be necessary for a complete thermodynamic profile.

Table 1: Thermodynamic Data for the Isomerization of (Z)- to (E)-Cyclododecene

| Parameter | Value | Units | Reference |

| Equilibrium Ratio ([E]/[Z]) at 100.4 °C | 1.93 | - | [1] |

| ΔH°iso (Isomerization) | -0.42 | kcal/mol | [1] |

| ΔS°iso (Isomerization) | 1.05 | cal/(mol·K) | [1] |

| ΔG°iso (Isomerization) at 100.4 °C | -0.81 | kcal/mol | [1] |

Table 2: Experimental Enthalpies of Hydrogenation (ΔH°hyd)

| Isomer | ΔH°hyd | Units | Reference |

| (Z)-Cyclododecene | -25.8 ± 0.1 | kcal/mol | [Sicher, Svoboda, et al., 1968, as cited in[1]] |

| (E)-Cyclododecene | -26.7 ± 0.1 | kcal/mol | [Sicher, Svoboda, et al., 1968, as cited in[1]] |

Experimental Protocols

Acid-Catalyzed Isomerization Equilibrium

This method involves establishing a thermodynamic equilibrium between the (Z)- and (E)-isomers using an acid catalyst. The equilibrium concentrations are then determined to calculate the equilibrium constant and subsequently the Gibbs free energy, enthalpy, and entropy of isomerization.

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the isomerization of this compound.

Materials:

-

A mixture of (Z)- and (E)-cyclododecene

-

Anhydrous acetic acid (or another suitable high-boiling solvent)

-

p-Toluenesulfonic acid (or another suitable acid catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard solutions of pure (Z)- and (E)-cyclododecene for calibration

-

Quenching agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Apparatus:

-

Reaction vessel equipped with a reflux condenser, thermometer, and inert gas inlet

-

Constant temperature oil bath or heating mantle with a temperature controller

-

Gas chromatograph (GC) with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a flame ionization detector (FID)

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of a mixture of (Z)- and (E)-cyclododecene is dissolved in anhydrous acetic acid in the reaction vessel.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The reaction mixture is heated to a constant, accurately controlled temperature under an inert atmosphere.

-

The mixture is stirred vigorously to ensure homogeneity.

-

Aliquots of the reaction mixture are withdrawn at regular intervals.

-

Each aliquot is immediately quenched with a cold sodium bicarbonate solution to stop the isomerization reaction.

-

The this compound isomers are extracted from the aqueous layer using diethyl ether.

-

The organic extract is dried over anhydrous magnesium sulfate.

-

The relative concentrations of the (Z)- and (E)-isomers in the extract are determined by gas chromatography.

-

The process is continued until the ratio of the isomers remains constant over several time points, indicating that equilibrium has been reached.

-

The experiment is repeated at several different temperatures to allow for the determination of the enthalpy and entropy of isomerization using the van't Hoff equation.

Determination of the Heat of Hydrogenation by Calorimetry

This method measures the heat released during the catalytic hydrogenation of each isomer to the corresponding cycloalkane (cyclododecane). The difference in the heats of hydrogenation can be used to determine the enthalpy of isomerization.

Objective: To determine the enthalpy of hydrogenation for (Z)- and (E)-cyclododecene.

Materials:

-

Pure (Z)-cyclododecene

-

Pure (E)-cyclododecene

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Platinum(IV) oxide or Palladium on carbon)

-

Solvent (e.g., acetic acid or a hydrocarbon solvent)

Apparatus:

-

A reaction calorimeter capable of measuring the heat evolved during a chemical reaction under a controlled atmosphere.

-

A high-pressure hydrogenation vessel integrated with the calorimeter.

-

A system for accurately delivering and measuring the volume of hydrogen gas consumed.

-

A temperature-controlled bath to maintain isothermal or adiabatic conditions.

-

A magnetic stirrer.

Procedure:

-

A precisely weighed amount of the catalyst is placed in the reaction vessel of the calorimeter.

-

A known volume of the solvent is added.

-

The system is sealed and purged with hydrogen gas to remove air.

-

The catalyst is pre-hydrogenated by stirring under a hydrogen atmosphere to ensure it is fully active.

-

The calorimeter is brought to the desired experimental temperature, and thermal equilibrium is established.

-

A precisely weighed amount of the this compound isomer, contained in a fragile ampoule, is placed in the reaction vessel.

-

The hydrogenation reaction is initiated by breaking the ampoule and starting vigorous stirring to ensure good mixing and contact with the catalyst and hydrogen.

-

The temperature change of the calorimetric system is precisely monitored as a function of time until the reaction is complete and the temperature returns to a steady state.

-

The volume of hydrogen consumed is recorded.

-

The calorimeter is calibrated using a standard reaction with a known enthalpy change or by electrical heating.

-

From the temperature change and the calibration, the heat of hydrogenation is calculated.

-

The procedure is repeated for the other isomer.

Isomerization Equilibrium Visualization

The isomerization between (Z)- and (E)-cyclododecene is a reversible process that reaches a thermodynamic equilibrium. The following diagram illustrates this relationship.

References

The History and Discovery of Cyclododecene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclododecene (B75492), a cyclic olefin of significant industrial importance, serves as a crucial intermediate in the synthesis of various polymers, fragrances, and flame retardants. Its discovery and the development of its large-scale production are intrinsically linked to the pioneering work in organometallic catalysis, particularly the cyclotrimerization of butadiene. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for this compound. It includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Introduction

This compound (C₁₂H₂₂) is a 12-carbon cycloalkene that exists as a mixture of cis-(Z) and trans-(E) isomers. It is a colorless liquid with a mild, sweet odor and is insoluble in water.[1] The primary route to this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene. The availability of CDT in industrial quantities, a feat achieved through the groundbreaking work of Günther Wilke, was the pivotal moment that unlocked the commercial viability of this compound and its derivatives. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and provide detailed technical information relevant to its laboratory-scale preparation and characterization.

History and Discovery

The history of this compound is fundamentally tied to the chemistry of its precursor, 1,5,9-cyclododecatriene (CDT). While the formation of CDT from butadiene was observed as a byproduct in nickel-catalyzed cyclooligomerization reactions by Reed in 1951, it was the seminal work of Günther Wilke in 1963 that revolutionized the field.[2] Wilke discovered that a Ziegler-Natta catalyst system, comprising titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like ethylaluminum sesquichloride, could selectively trimerize butadiene to 1,5,9-cyclododecatriene in high yield.[2][3] This breakthrough in catalysis made CDT readily available on an industrial scale, paving the way for the development of processes to convert it into other valuable products, including this compound.

The subsequent development of selective hydrogenation techniques allowed for the controlled conversion of one of the three double bonds in CDT to produce this compound. This partial hydrogenation was a critical step in the value chain, as this compound serves as a key intermediate for producing materials like Nylon-12, which is derived from laurolactam, itself produced from cyclododecanone, a downstream product of this compound.[3][4]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the selective partial hydrogenation of 1,5,9-cyclododecatriene. The goal is to hydrogenate one of the three double bonds while minimizing the formation of cyclododecadiene and the fully saturated cyclododecane.

Key Synthetic Pathway: From Butadiene to this compound

The overall synthesis of this compound begins with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene, which is then selectively hydrogenated.

Caption: Overall synthesis pathway from butadiene to this compound and its further oxidation to cyclododecanone.

Experimental Protocols

While numerous catalyst systems have been developed for the selective hydrogenation of CDT, palladium supported on alumina (B75360) (Pd/Al₂O₃) is a commonly used heterogeneous catalyst. The following is a representative laboratory-scale protocol synthesized from various sources.

Protocol 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene using a Gas-Induced Hollow Stirrer

This protocol is based on a patented industrial method adapted for a laboratory setting, emphasizing high efficiency and selectivity.[4]

-

Materials:

-

1,5,9-Cyclododecatriene (CDT)

-

Palladium on alumina (Pd/Al₂O₃) catalyst (e.g., 5 wt% Pd)

-

Hydrogen gas (H₂)

-

-

Apparatus:

-

A stirred tank reactor equipped with a gas-induced hollow stirrer.

-

Heating and cooling system for the reactor.

-

Gas inlet for hydrogen.

-

Sampling port.

-

-

Procedure:

-

Charge the reactor with 1,5,9-cyclododecatriene and the Pd/Al₂O₃ catalyst. The catalyst loading can be in the range of 0.1 to 1 wt% relative to the CDT.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

-

Begin vigorous stirring with the gas-induced hollow stirrer. This type of stirrer is designed to efficiently disperse the hydrogen gas from the headspace into the liquid phase, maximizing the gas-liquid-solid contact.

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

-

Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of CDT and the selectivity for this compound.

-

Once the desired conversion is reached, stop the heating and stirring, and cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Experimental Workflow for Selective Hydrogenation

Caption: A typical experimental workflow for the selective hydrogenation of 1,5,9-cyclododecatriene.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂ | [5] |

| Molar Mass | 166.31 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, sweet | [1] |

| Specific Gravity | 0.873 - 0.876 @ 20°C | [5] |

| Refractive Index | 1.484 - 1.487 @ 20°C | [5] |

| Water Solubility | Insoluble | [1] |

Table 2: Representative Reaction Conditions and Yields for Selective Hydrogenation

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time | CDT Conversion (%) | CDE Selectivity (%) | Reference |

| Pd/Al₂O₃ | 120 | 10 | ~20 min | >99 | ~98 | [4] |

| RuCl₂(PPh₃)₃ | 125-160 | 7-14 | Not Specified | High | High | [6] |

Table 3: Spectroscopic Data for this compound (cis/trans mixture)

| Spectroscopic Technique | Key Features and Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.25-5.45 (m, 2H, -CH=CH-), 1.95-2.15 (m, 4H, allylic CH₂), 1.20-1.50 (m, 16H, other CH₂) | [7] |

| ¹³C NMR (CDCl₃, 101 MHz) | cis-isomer: δ 130.3 (-CH=CH-), 29.5, 26.5, 24.0, 23.4, 22.8 (CH₂). trans-isomer: δ 130.8 (-CH=CH-), 32.8, 29.3, 26.2, 24.2, 23.2 (CH₂) | [7] |

| FTIR | ~3020 cm⁻¹ (=C-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch, weak for trans), ~720 cm⁻¹ (cis C-H bend), ~970 cm⁻¹ (trans C-H bend) | [8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 166. Fragmentation pattern includes clusters of peaks separated by 14 mass units (loss of CH₂ groups). | [5] |

Applications in Research and Development

This compound is a versatile building block in organic synthesis and polymer chemistry. Its primary application is as a precursor to laurolactam, the monomer for Nylon-12. The synthesis proceeds via the oxidation of this compound to cyclododecanone, followed by oximation and Beckmann rearrangement.[4] Nylon-12 is a high-performance polymer used in automotive applications, tubing, and specialty films due to its excellent mechanical properties, chemical resistance, and low moisture absorption.

In the context of drug development, while this compound itself is not typically a pharmacologically active molecule, its derivatives can be used as scaffolds or intermediates in the synthesis of more complex molecules. The 12-membered ring provides a unique lipophilic and conformationally flexible backbone that can be functionalized to interact with biological targets.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the power of catalysis in transforming simple feedstocks into valuable chemical intermediates. From Wilke's pioneering work on butadiene trimerization to the refinement of selective hydrogenation processes, the journey of this compound highlights a significant chapter in industrial organic chemistry. This technical guide provides researchers and professionals with a foundational understanding of the history, synthesis, and key properties of this compound, equipping them with the knowledge to utilize this important molecule in their own research and development endeavors.

References

- 1. sylzyhg.com [sylzyhg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]

- 4. WO2020130304A1 - Synthesis method and synthesis device for this compound - Google Patents [patents.google.com]

- 5. (Z+E)-cyclododecene, 1501-82-2 [thegoodscentscompany.com]

- 6. KR20190058075A - Selective hydrogenation catalyst of cyclododecatriene and process for preparing thereof - Google Patents [patents.google.com]

- 7. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 8. Facile Synthesis and Preferred Conformation Analysis of Cyclododeceno[b]indene - PMC [pmc.ncbi.nlm.nih.gov]

The Scant Presence of Cyclododecene Derivatives in Nature: A Technical Review for Chemical and Pharmacological Researchers

Introduction

Cyclododecene (B75492) and its saturated counterpart, cyclododecane (B45066), are 12-membered carbocyclic compounds. While their synthetic derivatives are pivotal in the polymer and fragrance industries, their occurrence in the natural world is remarkably limited and sparsely documented. This technical guide provides a comprehensive overview of the known natural sources of simple this compound derivatives, presenting the available data, outlining the experimental methodologies used for their identification, and highlighting the significant gaps in current research. This document is intended for researchers, scientists, and drug development professionals interested in the natural product landscape of macrocyclic hydrocarbons.

Documented Natural Occurrences

The presence of simple C12 macrocyclic hydrocarbons in nature is confined to a few reported instances. Unlike other classes of macrocycles, such as peptides or lactones which are widespread, cyclododecane and this compound have only been identified in specific plant species.

Cyclododecane in Terminalia chebula

Cyclododecane, the fully saturated C12 macrocycle, has been identified as a constituent of the fruit of Terminalia chebula[1][2]. This plant, commonly known as black myrobalan, is a cornerstone of traditional Ayurvedic medicine. The identification was made as part of a broader gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) fraction of the fruit extract, which identified a total of 64 constituents[1]. While the study focused on the major antimicrobial component, pyrogallol, cyclododecane was listed among the identified compounds[1].

(E)-Cyclododecene in Oryza sativa

The trans isomer of this compound, (E)-cyclododecene, has been reported in Oryza sativa (rice)[3]. This information is cataloged in natural product databases, such as LOTUS, which aggregate data from scientific literature[3][4]. However, the primary research article detailing its isolation and characterization from this source is not readily accessible, indicating it may be a minor component identified in a large-scale metabolic profiling study.

Quantitative Data Summary

The available quantitative data on the natural occurrence of these compounds is minimal. Most studies on Terminalia chebula focus on quantifying the medicinally active phenolic compounds and tannins, with no reported yield or concentration for cyclododecane.

| Compound | Structure | Natural Source | Method of Identification | Quantitative Data (Yield, Purity, etc.) | Spectroscopic Data |

| Cyclododecane | C₁₂H₂₄ | Fruits of Terminalia chebula | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Not Reported | Mass spectrum fragmentation pattern consistent with cyclododecane (as per GC-MS library match)[1]. |

| (E)-Cyclododecene | C₁₂H₂₂ | Oryza sativa (Rice) | Reported in databases[3][4]. Primary experimental data not available. | Not Reported | Not Reported in available literature. |

Experimental Protocols

Detailed experimental protocols for the specific isolation of cyclododecane or (E)-cyclododecene from their natural sources are not available. However, the methodology used in the phytochemical analysis of Terminalia chebula provides a general framework for the identification of volatile and semi-volatile compounds like cyclododecane.

General Protocol for GC-MS Analysis of Terminalia chebula Fruit

This protocol is adapted from the methodology described by Singh and Kumar (2013) for the analysis of the ethyl acetate fraction of T. chebula fruits, which led to the identification of cyclododecane[1].

-

Plant Material and Extraction:

-

Dried and powdered fruits of Terminalia chebula are subjected to extraction.

-

A primary extraction is typically performed with a polar solvent like methanol (B129727).

-

The crude extract is then fractionated by sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate. The cyclododecane was identified in the ethyl acetate fraction[1].

-

-

Sample Preparation for GC-MS:

-

The dried ethyl acetate fraction is redissolved in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

The solution is filtered through a 0.22 µm syringe filter to remove particulate matter before injection into the GC-MS system.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.

-

Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might be: initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: The detector scans a mass-to-charge (m/z) range of approximately 40-600 amu.

-

-

Component Identification:

-

The resulting chromatogram peaks are integrated and analyzed.

-

The mass spectrum of each peak is compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library, for compound identification. The identification of cyclododecane was based on such a library match[1].

-

Visualizations

Logical Workflow for Phytochemical Identification

The following diagram illustrates a general workflow for the extraction and identification of volatile and semi-volatile compounds from a plant source, as was done for Terminalia chebula.

Caption: General workflow for the isolation and identification of phytochemicals.

Structures of Naturally Occurring C12 Macrocycles

This diagram shows the chemical structures of cyclododecane and (E)-cyclododecene, the two simple C12 macrocycles with documented, albeit rare, natural occurrence.

Caption: Chemical structures of naturally occurring C12 macrocycles.

Conclusion and Future Perspectives

The natural occurrence of simple this compound derivatives is an area with a significant lack of research. Current knowledge is limited to database entries and mentions within broad phytochemical screens, with a notable absence of detailed isolation studies, quantitative data, or biosynthetic investigations. For drug development professionals and natural product chemists, this represents both a challenge and an opportunity. The established biological activities of various synthetic macrocycles suggest that their natural counterparts, however rare, warrant further investigation.

Future research should focus on:

-

Verification and Quantification: Re-examining Terminalia chebula and Oryza sativa with targeted analytical methods to confirm the presence of and quantify cyclododecane and (E)-cyclododecene.

-

Broadening the Search: Employing modern, sensitive analytical techniques to screen a wider range of organisms, including plants, fungi, and bacteria, for these and other simple macrocyclic hydrocarbons.

-

Biosynthetic Studies: Investigating the enzymatic machinery responsible for the formation of these large carbocycles in the confirmed source organisms.

-

Bioactivity Screening: If these compounds can be isolated in sufficient quantities, they should be subjected to a broad range of biological assays to uncover any potential therapeutic properties.

Until such research is undertaken, this compound and its derivatives will remain an enigmatic and underexplored corner of the vast world of natural products.

References

- 1. Extraction, gas chromatography–mass spectrometry analysis and screening of fruits of Terminalia chebula Retz. for its antimicrobial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LOTUS: Natural Products Online [lotus.naturalproducts.net]

An In-depth Technical Guide to the Basic Reactivity of the Cyclododecene Double Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecene (B75492), a twelve-carbon cycloalkene, serves as a versatile platform for the synthesis of a wide array of chemical intermediates crucial in various fields, including polymer science, fragrance production, and pharmaceutical development. The reactivity of its endocyclic double bond allows for a diverse range of chemical transformations. This technical guide provides a detailed exploration of the core reactivity of the this compound double bond, focusing on key reactions: hydrogenation, epoxidation, ozonolysis, hydroboration-oxidation, and ring-opening metathesis polymerization (ROMP).

This document offers in-depth experimental protocols, quantitative data for reaction performance, and visual diagrams of reaction mechanisms and workflows to support researchers and professionals in leveraging the synthetic potential of this compound.

Hydrogenation: Saturation of the Double Bond

Catalytic hydrogenation of this compound reduces the double bond to yield cyclododecane (B45066). This reaction is fundamental for producing cyclododecane, a precursor to materials like Nylon-12. The choice of catalyst and reaction conditions is critical to ensure complete saturation and avoid side reactions.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the complete saturation of this compound to cyclododecane using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound (cis/trans mixture)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenation apparatus or a similar pressure-rated reactor

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reactor Setup: In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol to a concentration of approximately 0.5 M.

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

System Purge: Seal the reactor and connect it to the hydrogenation apparatus. Purge the system multiple times by evacuating and refilling with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring or shaking at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Reaction Completion and Work-up: Once hydrogen uptake ceases, indicating the reaction is complete, stop the stirring and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-